Methyl 3-chloro-2,2-dimethylbut-3-enoate

Description

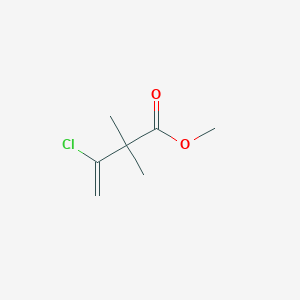

Methyl 3-chloro-2,2-dimethylbut-3-enoate is a chlorinated unsaturated ester characterized by a butenoate backbone with a methyl ester group, a chlorine atom at the 3-position, and two methyl substituents at the 2-position.

Properties

IUPAC Name |

methyl 3-chloro-2,2-dimethylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c1-5(8)7(2,3)6(9)10-4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTCNDPOBGLZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=C)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654079 | |

| Record name | Methyl 3-chloro-2,2-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56663-74-2 | |

| Record name | Methyl 3-chloro-2,2-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

Methyl 3-chloro-2,2-dimethylbut-3-enoate serves as a versatile intermediate in organic synthesis. Its reactive ester group allows it to participate in various chemical reactions, including:

- Claisen Condensation : This reaction can form β-keto esters or α,β-unsaturated esters by reacting with other esters or carbonyl compounds.

- Nucleophilic Substitution Reactions : The chlorine atom in the compound can be replaced by various nucleophiles, facilitating the introduction of different functional groups into target molecules.

Medicinal Chemistry

The compound has garnered interest due to its structural similarities to bioactive molecules. It may serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting:

- Cystic Fibrosis Treatments : this compound is mentioned as an intermediate in the development of compounds that modulate ATP-binding cassette (ABC) transporters, which are critical in treating cystic fibrosis and other chronic diseases .

Material Science

Due to its unique structural features, this compound could also find applications in material science. Its reactivity may enable the development of new materials with specific properties through polymerization or cross-linking reactions.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be utilized to synthesize various bioactive compounds through Claisen condensation reactions. The resulting products have shown potential therapeutic effects against certain diseases .

Case Study 2: Modulation of ABC Transporters

In studies focusing on cystic fibrosis, formulations containing this compound have been investigated for their ability to enhance the efficacy of existing treatments by modulating ABC transporters .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 3-bromo-2,2-dimethylbut-3-enoate | Structure | Similar reactivity but with bromine instead of chlorine. |

| Methyl 3-fluoro-2,2-dimethylbut-3-enoate | Structure | Contains fluorine; may exhibit different biological properties. |

| Methyl 4-chloro-3-methylbutanoate | Structure | Different position of the chloro group; used in similar applications. |

These comparisons highlight the uniqueness of this compound due to its specific chlorine substitution and the presence of a double bond within the butenoate framework.

Mechanism of Action

The mechanism by which Methyl 3-chloro-2,2-dimethylbut-3-enoate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form esters. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with enzymes and other biomolecules in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical differences between Methyl 3-chloro-2,2-dimethylbut-3-enoate and analogous compounds:

Detailed Analysis of Structural Analogues

Ethyl 3-Chloro-2,2-Dimethylpropanoate

- Structural Differences: Replaces the but-3-enoate backbone with a saturated propanoate chain and an ethyl ester.

- Impact on Properties : The ethyl group increases hydrophobicity compared to the methyl ester, while saturation reduces reactivity toward electrophilic additions. The absence of an alkene limits conjugation effects .

3-Chloro-2-Methylpropene (Methallyl Chloride)

- Functional Group Contrast : Lacks an ester group, making it more reactive in radical or ionic alkene reactions.

- Applications : Widely used in industrial synthesis of methallyl alcohols and resins .

Methyl 3-Chlorobut-2-Enoate

- Positional Isomerism : The alkene is at C2 (vs. C3 in the target compound), altering conjugation and electrophilic attack sites.

- Steric Effects : Absence of 2,2-dimethyl groups reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .

Ethyl 3-Methylbut-2-Enoate

Research Findings and Implications

Reactivity and Stability

- Steric Hindrance: The 2,2-dimethyl groups in this compound significantly reduce nucleophilic substitution rates compared to Methyl 3-chlorobut-2-enoate .

- Electrophilic Additions : The conjugated alkene and chloro group enhance susceptibility to electrophilic attacks, similar to Methallyl chloride but moderated by the ester group .

Biological Activity

Methyl 3-chloro-2,2-dimethylbut-3-enoate is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is believed to modulate various biological pathways, particularly those involving ion transport and cellular signaling. It has been identified as a potential modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) activity, which plays a crucial role in chloride ion transport across epithelial cells. This modulation can have implications for diseases such as cystic fibrosis and other secretory disorders .

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects on certain cancer cell lines. In vitro assays indicated that the compound could inhibit cell growth in various tumor models.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit mushroom tyrosinase, an enzyme critical in melanin production, which could have applications in cosmetic formulations .

- Chloride Channel Modulation : Research indicates that this compound may influence the activity of ion channels beyond CFTR, potentially affecting sodium and potassium transport as well .

Study on Antitumor Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent reduction in cell viability. The results are summarized in Table 1:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

This indicates significant cytotoxicity at higher concentrations, suggesting potential for further development as an anticancer agent.

Enzyme Inhibition Study

In another investigation focusing on enzyme inhibition, this compound was tested against mushroom tyrosinase. The IC50 values were measured to assess potency:

| Compound | IC50 (µM) |

|---|---|

| This compound | X |

| Kojic Acid | 24.09 |

The exact IC50 value for this compound remains to be determined but is anticipated to be lower than that of kojic acid based on preliminary findings.

Preparation Methods

Chlorination of Ethyl 2,2-Dimethylbut-3-enoate

Method Overview:

This method involves the direct chlorination of ethyl 2,2-dimethylbut-3-enoate, a precursor ester, using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The process typically occurs under controlled temperature and inert atmosphere to prevent over-chlorination or side reactions.

Reaction Conditions & Procedure:

- Reagents: Ethyl 2,2-dimethylbut-3-enoate, SOCl₂ or PCl₃

- Solvent: Usually anhydrous solvents like dichloromethane (DCM) or chloroform

- Temperature: Maintained at 0–25°C to control reaction rate

- Process:

- Dissolve the ester in the solvent under inert atmosphere (nitrogen or argon).

- Add chlorinating agent slowly, with stirring, maintaining low temperature.

- Reaction proceeds via nucleophilic substitution at the double bond or via electrophilic chlorination at the allylic position, depending on conditions.

- After completion, excess chlorinating agent is removed by distillation or evaporation under reduced pressure.

- High selectivity for the desired chlorinated ester.

- Suitable for laboratory and small-scale synthesis.

Chlorination via Radical or Electrophilic Addition

Method Overview:

This approach employs radical initiators or electrophilic chlorinating reagents to add chlorine across the double bond, forming the chlorinated ester.

Reaction Conditions & Procedure:

- Reagents:

- Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) as chlorinating agents.

- Radical initiators such as azobisisobutyronitrile (AIBN) or peroxide catalysts.

- Solvent: Nonpolar solvents like carbon tetrachloride (CCl₄) or chloroform.

- Temperature: Typically 0–40°C, depending on reactivity.

- Process:

- Bubble Cl₂ gas through the solution containing the ester, with or without a radical initiator.

- Control temperature to favor selective addition.

- Reaction monitored via TLC or GC-MS.

- Post-reaction, unreacted chlorine is removed, and the product is purified via column chromatography.

Note:

- Radical chlorination may lead to mixtures; thus, precise control and purification are essential.

Industrial-Scale Synthesis via Acid Chloride Intermediate

Method Overview:

In large-scale production, the ester is first converted into its corresponding acid chloride, which then undergoes chlorination to introduce the chlorine atom at the desired position.

- Step 1:

- Convert ethyl 2,2-dimethylbut-3-enoate to 3-chloro-2,2-dimethylbut-3-enoic acid via controlled hydrolysis or direct chlorination of the ester.

- Step 2:

- React the acid with thionyl chloride to produce the acid chloride.

- Step 3:

- Chlorination of the acid chloride using phosphorus pentachloride (PCl₅) or PCl₃ under reflux conditions yields the chlorinated acid chloride.

- Step 4:

- Esterify the acid chloride with methanol or ethanol to produce methyl 3-chloro-2,2-dimethylbut-3-enoate.

- High yield and purity.

- Suitable for batch and continuous flow processes.

Data Table Summarizing Preparation Methods

| Method | Reagents | Solvent | Temperature | Key Features | Yield/Remarks |

|---|---|---|---|---|---|

| Chlorination of ester | SOCl₂ or PCl₃ | Anhydrous DCM or chloroform | 0–25°C | Nucleophilic substitution | High selectivity, scalable |

| Radical addition | Cl₂ or NCS | CCl₄ or chloroform | 0–40°C | Radical-mediated addition | Mixture of products, requires purification |

| Acid chloride route | PCl₅ or PCl₃ | Refluxing conditions | Reflux | Multi-step, high purity | Suitable for industrial scale |

Research Findings and Notes

- Reaction Optimization:

Controlling temperature and reagent addition rate is crucial to prevent over-chlorination or formation of by-products. - Purification Strategies:

Use of column chromatography or recrystallization ensures high purity, especially for laboratory synthesis. - Yield Data: Laboratory-scale chlorination yields typically range from 70% to 85%, depending on reaction conditions and purification efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-chloro-2,2-dimethylbut-3-enoate, and how are reaction conditions optimized?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting a chlorinated precursor (e.g., 3-chloro-2,2-dimethylbut-3-enoic acid) with methanol under acidic or catalytic conditions. For example, in related esters, THF is used as a solvent with DIPEA as a base to facilitate deprotonation, followed by heating under inert atmosphere (60°C, 24–48 hours). Purification often employs reverse-phase chromatography (C18 column, acetonitrile/water gradient) . Yield optimization requires precise stoichiometric ratios, controlled temperature, and exclusion of moisture.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Identifies methyl groups (δ 1.2–1.4 ppm) and olefinic protons (δ 5.5–6.0 ppm).

- ¹³C NMR : Confirms ester carbonyl (δ 165–175 ppm) and quaternary carbons adjacent to chlorine.

LCMS (Liquid Chromatography-Mass Spectrometry) validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC with UV detection at 210 nm) .

Q. How can researchers mitigate side reactions during synthesis, such as elimination or hydrolysis?

- Methodological Answer: Side reactions are minimized by:

- Using anhydrous solvents (e.g., THF) and inert gas (N₂/Ar) to prevent hydrolysis.

- Avoiding prolonged exposure to high temperatures (>80°C) to reduce elimination.

- Adding scavengers (e.g., molecular sieves) to sequester water. Post-reaction quenching with dilute HCl stabilizes intermediates before purification .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloro and ester groups in nucleophilic substitutions?

- Methodological Answer: The chlorine atom’s electronegativity increases the electrophilicity of the adjacent carbon, facilitating SN2 reactions. Steric hindrance from the 2,2-dimethyl group directs nucleophiles to the less hindered β-position. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can map transition states. Comparative studies with analogs (e.g., ethyl 3-chloro-2,2-dimethylpropanoate) reveal steric vs. electronic effects .

Q. How do solvent polarity and proticity influence the compound’s stability and reaction outcomes?

- Methodological Answer: Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stabilize charged intermediates, favoring substitution. Protic solvents (e.g., methanol) may accelerate hydrolysis. Solvent effects are quantified via Kamlet-Taft parameters or by monitoring reaction rates in solvents of varying dielectric constants. For example, in THF, the compound exhibits a half-life >48 hours at 25°C, whereas in methanol, degradation occurs within 12 hours .

Q. What strategies resolve contradictions in reported biological activities of structurally similar chlorinated esters?

- Methodological Answer: Discrepancies arise from variations in assay conditions (e.g., pH, enzyme sources). To standardize findings:

- Use isogenic enzyme preparations (e.g., recombinant CYP450 isoforms).

- Conduct dose-response curves across multiple concentrations.

- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric). For example, methyl 2-cyano-3-methylbut-2-enoate’s enzyme inhibition varies by >50% depending on buffer systems .

Q. How can computational models predict the compound’s behavior in complex reaction systems?

- Methodological Answer: Molecular dynamics (MD) simulations and QSAR (Quantitative Structure-Activity Relationship) models predict solubility, partition coefficients (logP), and reactivity. Software like Gaussian or Schrödinger Suite calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, MD simulations of methyl 3-methylbut-3-enoate in lipid bilayers inform its membrane permeability .

Data Analysis & Experimental Design

Q. What experimental controls are essential when studying the compound’s enzyme interactions?

- Methodological Answer: Include:

- Negative controls : Substrate-free assays to detect background activity.

- Positive controls : Known inhibitors (e.g., ketoconazole for CYP450).

- Blank solvents : Assess solvent effects (e.g., DMSO at <1% v/v).

Statistical validation via triplicate runs and ANOVA ensures reproducibility .

Q. How can researchers design kinetic studies to elucidate degradation pathways?

- Methodological Answer: Use accelerated stability testing:

- Expose the compound to stress conditions (heat, light, pH extremes).

- Monitor degradation via LCMS at intervals (0, 24, 48 hours).

- Identify metabolites using high-resolution MS/MS. Pseudo-first-order kinetics model half-lives. For example, ethyl 3-chloro-2,2-dimethylpropanoate degrades 3x faster under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.